molecular formula C11H9FN2O3S B2569654 Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate CAS No. 1499368-76-1

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2569654
CAS No.: 1499368-76-1
M. Wt: 268.26
InChI Key: YHJILCXAPSEZRI-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate (C₁₁H₉FN₂O₃S) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenoxy group and at position 2 with an ethyl ester (). The 4-fluorophenoxy substituent introduces electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJILCXAPSEZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499368-76-1
Record name ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
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Preparation Methods

The synthesis of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluorophenol with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylateEthyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate\text{4-fluorophenol} + \text{ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate} \rightarrow \text{this compound} 4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate→Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes key reactions through distinct mechanisms:

1.1 Nucleophilic Attack and Cyclization
A common pathway involves the nucleophilic attack of thiosemicarbazide intermediates on carbonyl carbons, followed by cyclization. For example, acylhydrazine derivatives react with isothiocyanates to form thiosemicarbazides, which cyclize under acidic conditions (e.g., H₂SO₄ reflux) to yield the thiadiazole core . This mechanism involves:

  • Step 1 : Nucleophilic attack by the nitrogen electron pair on the carbonyl carbon.

  • Step 2 : Dehydration and sulfur atom attack, leading to cyclization.

  • Step 3 : Electron migration to form the aromatic heterocycle .

1.2 Oxidation Reactions
Oxidation of the thiadiazole ring can occur, though specific conditions depend on substituent stability. The fluorophenoxy group may influence oxidation susceptibility due to electron-withdrawing effects.

Research Findings

  • Biological Activity : The thiadiazole core and fluorophenoxy substituent enhance interactions with enzymes/receptors, potentially enabling antiviral or anticancer applications .

  • Structural Influence : The fluorine atom increases lipophilicity, improving membrane permeability.

  • Synthetic Versatility : The compound’s reactivity allows derivatization for tailored properties, such as antimicrobial activity .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate exhibits significant antimicrobial properties. The presence of the fluorine atom enhances its lipophilicity, improving membrane permeability and interactions with microbial cells. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacterial strains, suggesting potential for development as new antimicrobial agents.

2. Anticancer Potential
The compound has been investigated for its anticancer properties through both in silico and in vitro studies. Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activities against various cancer cell lines. In particular, the interactions of this compound with specific cellular targets could lead to the development of novel anticancer therapies .

3. Anti-inflammatory Effects
this compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Applications

1. Versatile Building Block
The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, making it suitable for synthesizing other complex molecules. This versatility is particularly valuable in drug discovery and development processes.

2. Photosensitizer in Photodynamic Therapy
Recent studies have highlighted the potential of this compound as a photosensitizer in photodynamic therapy (PDT). The compound exhibits high singlet oxygen generation capacity under light exposure, indicating its suitability for PDT applications targeting tumor cells.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Key Observations:
  • 2,4-Difluorophenyl (compound 64) increases steric and electronic effects, which may improve kinase inhibition activity but reduce solubility compared to mono-fluorinated derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) CCS (Ų) Solubility Predictions
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate 268.27 N/A 157.6–169.0 Moderate (ester group enhances lipophilicity)
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 287.25 N/A N/A Lower due to difluorophenyl
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate 234.27 N/A N/A Higher than fluorinated analogs

Biological Activity

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C11H9FN2O3S
  • Molecular Weight : 268.27 g/mol
  • SMILES : CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F

The compound features a thiadiazole ring system, which is known for various pharmacological properties. The presence of the fluorophenoxy group may enhance its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of thiadiazole derivatives are diverse, including:

  • Antiviral
  • Anticancer
  • Antimicrobial
  • Insecticidal

Antiviral Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against Tobacco Mosaic Virus (TMV). In comparative studies, derivatives demonstrated higher induction activities than standard antiviral drugs . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that certain analogs can induce apoptosis in cancer cell lines. For example, some studies have reported IC50 values comparable to established anticancer agents like doxorubicin . The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have been well-documented. This compound has not been extensively studied in isolation; however, related compounds have shown promising results against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's interaction with microbial targets .

Insecticidal Activity

Insecticidal activity is another area where thiadiazole derivatives have shown promise. The structural modifications in these compounds can lead to increased potency against pests. For instance, certain thiadiazoles exhibit greater insecticidal activity compared to conventional insecticides .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of thiadiazoles:

StudyCompoundActivityFindings
Thiadiazole DerivativeAntiviralShowed 58.72% anti-TMV activity at 50 µg/mL
Thiadiazole AnalogAnticancerIC50 values comparable to doxorubicin
Various Thiourea DerivativesInsecticidalEnhanced activity with fluorinated groups

Q & A

Q. Table 1. Key Synthesis Parameters

StepReaction TypeConditionsYield
1DiazotizationRT, tert-butyl nitriteN/A
2Sandmeyer BrominationRT, CuBr₂71%
3Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 50°C65–85%

How can the Suzuki-Miyaura coupling step be optimized for scalability and reproducibility?

Key optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in coupling efficiency .
  • Solvent System : A 9:1 DMF/H₂O ratio balances solubility and reactivity .
  • Scalability : Gram-to-kilogram scale production is feasible under mild conditions (50°C, 12h) with rigorous degassing to prevent catalyst oxidation .
  • Quality Control : HPLC monitoring ensures reaction completion, while recrystallization (ethanol/water) achieves ≥98% purity .

What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and 4-fluorophenoxy aromatic protons (δ 7.1–7.4 ppm) .
  • FTIR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch) validate functional groups .
  • HRMS : Molecular ion [M+H]⁺ at m/z 283.03 confirms the structure .
  • X-ray Crystallography : Resolves regiochemistry in analogs (e.g., C2-COOEt vs. C5-substitution) .

How do electron-withdrawing substituents on the phenoxy ring enhance anticancer activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Fluorophenyl : Increases lipophilicity (logP ~2.8), enhancing membrane permeability.
  • 4-Nitrophenyl : Strengthens hydrogen bonding with kinase active sites (e.g., EGFR).
    Derivatives with 4-F substituents show IC₅₀ values of 2.1–4.8 µM against MDA-MB-231 cells, outperforming cisplatin (IC₅₀ 6.2 µM) .

Q. Table 2. Biological Activity of Derivatives

SubstituentIC₅₀ (µM, MDA-MB-231)
4-Fluorophenoxy2.1 ± 0.3
4-Nitrophenoxy3.8 ± 0.5
Parent (unsubstituted)12.4 ± 1.2

What methodologies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies arise from differences in:

  • Cellular Uptake : MDA-MB-231 overexpresses organic anion transporters, enhancing compound accumulation .
  • Metabolic Activation : Liver microsome assays identify prodrug activation pathways.
  • Target Expression : Immunoblotting confirms variable kinase (e.g., EGFR, VEGFR) levels between cell lines.

Solution : Standardize assays using isogenic cell pairs and quantify intracellular drug levels via LC-MS .

How can molecular docking improve the design of derivatives with enhanced pharmacokinetics?

  • Target Identification : Docking into Topoisomerase IIα (PDB 1ZXM) predicts binding poses .
  • LogP Optimization : QSAR models target logP 2.5–3.5 for balanced solubility/permeability.
  • Metabolic Stability : CYP450 docking flags vulnerable sites (e.g., ester groups) for modification .

What safety protocols are critical during synthesis?

  • Diazotization : Conduct in a fume hood; tert-butyl nitrite decomposes explosively above 60°C .
  • Brominated Intermediate : Handle with nitrile gloves (LD₅₀ 320 mg/kg, rat oral) .
  • Waste Disposal : Quench diazonium salts with ice-cold urea before disposal .

How are structural ambiguities in regioisomeric byproducts resolved?

  • 2D NMR : NOESY correlates 4-fluorophenoxy protons with thiadiazole C-H groups .
  • ¹⁹F NMR : Distinct chemical shifts (-115 ppm for para-F vs. -108 ppm for ortho-F) .
  • X-ray Diffraction : Confirms substitution at C5 (not C2) in crystalline analogs .

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